[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dinonyl-
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Overview
Description
N5,N5’-DINONYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE is a complex organic compound that belongs to the bipyrrole family. Bipyrroles are known for their diverse biological activities and are often used as building blocks in the synthesis of various bioactive molecules. This compound, in particular, is characterized by its unique structure, which includes two pyrrole rings connected by a carboxamide linkage and substituted with nonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5,N5’-DINONYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE typically involves the following steps:
Formation of Bipyrrole Core: The bipyrrole core can be synthesized through the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride.
Introduction of Nonyl Groups: The nonyl groups can be introduced via N-alkylation reactions using nonyl halides in the presence of a base such as sodium hydride.
Formation of Carboxamide Linkage: The carboxamide linkage is formed by reacting the bipyrrole core with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can also enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N5,N5’-DINONYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE can undergo various chemical reactions, including:
Reduction: The carboxamide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The nonyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Pyrrolinones, pyrrolidines.
Reduction: Amines.
Substitution: Various alkyl or aryl-substituted bipyrroles.
Scientific Research Applications
N5,N5’-DINONYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N5,N5’-DINONYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1H,1’H-2,2’-Bipyrrole: A simpler bipyrrole compound with similar structural features but lacking the nonyl and carboxamide groups.
Pyrrolopyrazine Derivatives: Compounds containing both pyrrole and pyrazine rings, exhibiting diverse biological activities.
Uniqueness
N5,N5’-DINONYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE is unique due to its specific substitution pattern and the presence of both nonyl and carboxamide groups, which confer distinct chemical and biological properties compared to other bipyrrole derivatives .
Properties
CAS No. |
653575-22-5 |
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Molecular Formula |
C28H46N4O2 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
N-nonyl-5-[5-(nonylcarbamoyl)-1H-pyrrol-2-yl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C28H46N4O2/c1-3-5-7-9-11-13-15-21-29-27(33)25-19-17-23(31-25)24-18-20-26(32-24)28(34)30-22-16-14-12-10-8-6-4-2/h17-20,31-32H,3-16,21-22H2,1-2H3,(H,29,33)(H,30,34) |
InChI Key |
DAHIWMYWLNTUPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC(=O)C1=CC=C(N1)C2=CC=C(N2)C(=O)NCCCCCCCCC |
Origin of Product |
United States |
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